Cas no 1342783-04-3 (2',3-Dimethyl-4'-fluorobutyrophenone)

2',3-Dimethyl-4'-fluorobutyrophenone Chemical and Physical Properties
Names and Identifiers
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- 2',3-Dimethyl-4'-fluorobutyrophenone
- 1-(4-fluoro-2-methylphenyl)-3-methylbutan-1-one
- 1-(4-Fluoro-2-methyl-phenyl)-3-methyl-butan-1-one
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- MDL: MFCD17222546
- Inchi: 1S/C12H15FO/c1-8(2)6-12(14)11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3
- InChI Key: DIUYVLSHGDJARR-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C)C=1)C(CC(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 201
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1
2',3-Dimethyl-4'-fluorobutyrophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512648-1g |
1-(4-Fluoro-2-methylphenyl)-3-methylbutan-1-one |
1342783-04-3 | 97% | 1g |
¥3654.0 | 2023-04-03 | |
Ambeed | A207679-1g |
1-(4-Fluoro-2-methylphenyl)-3-methylbutan-1-one |
1342783-04-3 | 97% | 1g |
$532.0 | 2024-04-24 | |
Fluorochem | 398431-1g |
2',3-Dimethyl-4'-fluorobutyrophenone |
1342783-04-3 | 97.0% | 1g |
£595.00 | 2023-04-18 | |
abcr | AB433378-1g |
2',3-Dimethyl-4'-fluorobutyrophenone; . |
1342783-04-3 | 1g |
€1338.10 | 2024-08-03 | ||
Fluorochem | 398431-5g |
2',3-Dimethyl-4'-fluorobutyrophenone |
1342783-04-3 | 97.0% | 5g |
£1,598.00 | 2023-04-18 | |
abcr | AB433378-1 g |
2',3-Dimethyl-4'-fluorobutyrophenone |
1342783-04-3 | 1g |
€502.50 | 2022-03-02 |
2',3-Dimethyl-4'-fluorobutyrophenone Related Literature
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Additional information on 2',3-Dimethyl-4'-fluorobutyrophenone
Introduction to 2',3-Dimethyl-4'-fluorobutyrophenone (CAS No. 1342783-04-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2',3-Dimethyl-4'-fluorobutyrophenone, identified by the chemical identifier CAS No. 1342783-04-3, is a fluorinated aromatic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and versatile reactivity. This compound belongs to the class of butyrophenone derivatives, which are well-known for their broad spectrum of biological activities, including anti-inflammatory, antipsychotic, and antimicrobial effects. The introduction of a fluorine atom at the 4'-position of the butyrophenone scaffold introduces additional electronic and steric effects, which can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making it an attractive scaffold for drug discovery and development.
The structure of 2',3-Dimethyl-4'-fluorobutyrophenone features a benzene ring substituted with a butyrophenone moiety at the 2' and 3' positions, with a fluorine atom attached to the 4'-carbon. This specific arrangement imparts distinct electronic characteristics, such as enhanced lipophilicity and metabolic stability, which are critical factors in drug design. The presence of the fluorine atom also facilitates interactions with biological targets, including enzymes and receptors, by influencing both hydrophobicity and hydrogen bonding capabilities.
In recent years, there has been a surge in research focused on fluorinated compounds due to their ability to improve drug efficacy and bioavailability. The fluorine atom in 2',3-Dimethyl-4'-fluorobutyrophenone serves as a key pharmacophore, contributing to its potential applications in medicinal chemistry. For instance, fluorine substitution has been shown to enhance binding affinity and reduce metabolic degradation, thereby prolonging the half-life of therapeutic agents. This property is particularly valuable in the development of small-molecule drugs where optimal pharmacokinetic profiles are essential for clinical success.
One of the most compelling aspects of 2',3-Dimethyl-4'-fluorobutyrophenone is its utility as a building block in synthetic chemistry. Its reactive sites allow for further functionalization, enabling the creation of novel derivatives with tailored biological activities. Researchers have leveraged this compound to develop new analogs with enhanced therapeutic potential. For example, studies have demonstrated its role in synthesizing compounds with anti-cancer and anti-inflammatory properties by modifying its aromatic or aliphatic substituents.
The application of 2',3-Dimethyl-4'-fluorobutyrophenone extends beyond traditional pharmaceutical applications into areas such as agrochemicals and material science. The unique electronic properties conferred by the fluorine atom make it a valuable intermediate in the synthesis of advanced materials with specific optoelectronic characteristics. Additionally, its stability under various chemical conditions makes it suitable for use in industrial processes where high reactivity would be detrimental.
Recent advancements in computational chemistry have further highlighted the significance of 2',3-Dimethyl-4'-fluorobutyrophenone as a lead compound. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These computational approaches have been instrumental in predicting binding affinities and optimizing molecular structures for improved efficacy. The integration of machine learning algorithms has accelerated this process, allowing for rapid screening of potential derivatives.
The synthesis of 2',3-Dimethyl-4'-fluorobutyrophenone involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies have enabled more efficient production processes, reducing costs and environmental impact. Techniques such as flow chemistry have been particularly advantageous in scaling up production while maintaining high standards of quality control.
From a regulatory perspective, 2',3-Dimethyl-4'-fluorobutyrophenone benefits from favorable guidelines that govern the use of fluorinated compounds in pharmaceuticals. Regulatory agencies recognize the potential benefits these compounds offer in improving drug performance while minimizing side effects. This has fostered an environment conducive to innovation, encouraging researchers to explore new applications for this versatile molecule.
The future prospects for 2',3-Dimethyl-4'-fluorobutyrophenone are promising, with ongoing research uncovering new possibilities across multiple disciplines. As our understanding of molecular interactions deepens, so too does our ability to harness this compound's potential. Whether through novel drug development or advanced material synthesis, 2',3-Dimethyl-4'-fluorobutyrophenone is poised to remain at the forefront of scientific innovation.
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